molecular formula C10H7ClO4S3 B071226 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride CAS No. 166964-37-0

5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride

Cat. No.: B071226
CAS No.: 166964-37-0
M. Wt: 322.8 g/mol
InChI Key: GSLVRDAYMHUGTF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. One common method is the sulfonation of thiophene followed by chlorination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .

Chemical Reactions Analysis

5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds to 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride include:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and its applications in various fields.

Properties

IUPAC Name

5-(benzenesulfonyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S3/c11-18(14,15)10-7-6-9(16-10)17(12,13)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVRDAYMHUGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342332
Record name 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166964-37-0
Record name 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166964-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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